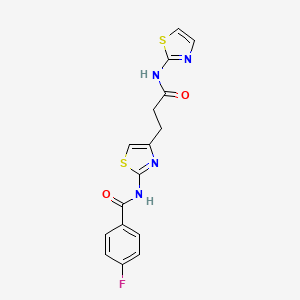

4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S2/c17-11-3-1-10(2-4-11)14(23)21-16-19-12(9-25-16)5-6-13(22)20-15-18-7-8-24-15/h1-4,7-9H,5-6H2,(H,18,20,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHBIXHAFPXHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted thiazole derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that thiazole-based compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. The compound has shown effectiveness against several bacterial strains, including resistant strains. In vitro studies have revealed that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Research has indicated that thiazole derivatives can inhibit specific enzymes involved in disease processes, such as kinases and proteases. This inhibition can lead to therapeutic benefits in conditions like cancer and inflammation .

Pesticide Development

The unique structure of 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide suggests potential use in agrochemicals. Studies have indicated that thiazole compounds can act as effective pesticides, targeting pests while being less harmful to beneficial insects. This dual action makes them attractive for sustainable agricultural practices .

Polymer Synthesis

In material science, thiazole derivatives are being explored for their ability to enhance the properties of polymers. The incorporation of 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide into polymer matrices has shown improvements in thermal stability and mechanical strength, which could lead to advancements in materials used for packaging and construction .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets bacterial enzymes and cancer cell receptors, disrupting their normal function.

Pathways Involved: It interferes with DNA replication and protein synthesis in bacteria, leading to cell death.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Structural Similarities: The target compound shares a thiazole-propanone linker with compound 29 (), which demonstrated potent antiproliferative activity (IC₅₀ = 9.39 µM).

- Fluorinated vs. Chlorinated Benzamides : Compounds like 4d () use chlorinated benzamides, whereas the target employs a 4-fluoro substitution. Fluorine’s electronegativity may enhance metabolic stability and target affinity compared to chlorine .

- Heterocyclic Diversity: The morpholinomethyl and pyridinyl groups in 4d and 4h () introduce tertiary amines, which could improve solubility but differ from the target’s unmodified thiazole-propanone linker .

Key Observations :

- The target compound’s synthesis likely involves amide coupling (as in ) for benzamide formation and cyclocondensation (as in ) for the thiazole-propanone-thiazolylamino linker.

- Sodium hydroxide-mediated cyclization () could facilitate tautomer stabilization in the thiazole-propanone moiety, similar to compound 29’s synthesis .

Biological Activity

4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide is , with a molecular weight of 453.5 g/mol. The presence of the fluoro group and thiazole rings contributes to its unique biological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in cells. It may inhibit certain enzymes or receptors, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria through inhibition of bacterial cell wall synthesis.

- Anticancer Properties : It potentially interacts with cancer cell receptors, leading to apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the structure of thiazole derivatives can significantly influence their biological activity. For example, the introduction of electron-withdrawing groups at specific positions on the phenyl ring enhances the compound's potency against microbial strains. A study highlighted that compounds with a 4-fluoro substitution exhibited improved bioactivity compared to their non-fluorinated counterparts .

Biological Activity Data

The following table summarizes key findings related to the biological activities of 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide:

| Biological Activity | IC50 / MIC | Target | Reference |

|---|---|---|---|

| Antibacterial | 0.12 mg/mL | E. coli MurB | |

| Anticancer | Varies | Cancer cell lines | |

| Antimalarial | High potency | Plasmodium falciparum |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide exhibited significant antibacterial activity against various pathogens, with a notable IC50 value indicating strong inhibition of bacterial growth .

- Anticancer Activity : Research indicated that thiazole derivatives could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.

- Antimalarial Activity : SAR studies revealed that specific modifications enhance antimalarial potency against Plasmodium falciparum, indicating potential for further development in treating malaria .

Q & A

Q. What are the key synthetic strategies for constructing the thiazole rings and amide linkages in this compound?

The synthesis of thiazole-containing compounds typically involves cyclocondensation of α-haloketones with thioamides or thioureas. For example, outlines a method where 2-bromo-1-(3-trifluoromethyl)phenylethanone reacts with substituted thioamides under reflux in ethanol to form thiazole derivatives . The amide bond is often formed via coupling reactions, such as activating carboxylic acids with reagents like HATU or using acyl chlorides (e.g., 2,4-difluorobenzoyl chloride in pyridine, as in ) .

Q. How can structural characterization techniques validate the integrity of the synthesized compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the presence of functional groups (e.g., fluoroaromatic protons at ~7.5 ppm, thiazole protons at ~8 ppm) and connectivity. reports H NMR signals for thiazole protons at δ 7.47–8.36 ppm in CDCl₃ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight. For instance, shows m/z values (e.g., 381 [M+H]⁺ for a fluoro-benzamide-thiazole derivative) .

- X-ray Crystallography : highlights hydrogen bonding patterns (e.g., N–H···N interactions) that stabilize crystal packing, aiding in structural validation .

Q. What role do the fluorine atom and thiazole moieties play in the compound's physicochemical properties?

The fluoro group enhances lipophilicity and metabolic stability, as seen in ’s discussion of trifluoromethyl groups . The thiazole rings contribute to π-π stacking interactions and hydrogen bonding, influencing solubility and binding affinity. notes that thiazole-amide conjugates can inhibit enzymes like PFOR via anion interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

- Substitution Patterns : Replace the fluoro group with other halogens (Cl, Br) or electron-withdrawing groups to modulate electronic effects. shows analogs with trifluoromethyl or methoxy groups altering activity .

- Scaffold Modification : Introduce bioisosteres (e.g., oxazole or imidazole) for the thiazole rings, as in ’s triazole-based compounds .

- Protease Inhibition Assays : Test analogs against PFOR (pyruvate:ferredoxin oxidoreductase) using enzymatic assays, referencing ’s mechanism .

Q. What experimental designs address contradictions in biological activity data across analogs?

- Orthogonal Assays : Use cell-based assays (e.g., cytotoxicity in HeLa cells) alongside enzyme inhibition studies to confirm target specificity.

- Metabolic Stability Testing : Compare half-lives in microsomal preparations (e.g., human liver microsomes) to rule out pharmacokinetic discrepancies. emphasizes metabolic stability from fluorinated groups .

- Co-crystallization Studies : Resolve conflicting binding data by solving X-ray structures of compound-enzyme complexes, as in ’s hydrogen bond analysis .

Q. How can computational methods predict and rationalize synthetic challenges?

- DFT Calculations : Optimize transition states for thiazole formation steps to identify rate-limiting barriers.

- Docking Simulations : Predict binding modes to prioritize analogs for synthesis. ’s benzodioxol-5-yl-imidazole derivatives could serve as a template .

- Retrosynthetic Analysis : Tools like Synthia™ or Reaxys® can propose alternative routes if yields are low (e.g., ’s 75% yield for a thiazole-carboxamide via method A) .

Q. What strategies mitigate low yields in the final coupling step of the benzamide-thiazole assembly?

- Activating Agents : Switch from EDCI/HOBt to HATU for better coupling efficiency.

- Solvent Optimization : Use DMF or DMA instead of acetonitrile to improve solubility (see ’s acetonitrile-based synthesis) .

- Temperature Control : Lower reaction temperatures (0–5°C) for sensitive intermediates, as in ’s pyridine-mediated coupling .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.